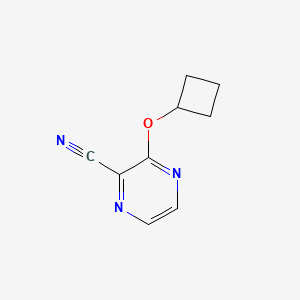![molecular formula C17H21N3O6S B2639037 2-(2,6-dioxopiperidin-1-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)ethanesulfonamide CAS No. 1207021-31-5](/img/structure/B2639037.png)
2-(2,6-dioxopiperidin-1-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2,6-dioxopiperidin-1-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)ethanesulfonamide” is a chemical compound that has been mentioned in various patents and scientific literature . It is related to a class of compounds that are useful for preventing or treating diseases or conditions related to an abnormally high level or activity of TNF-alpha .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. The exact process can vary depending on the specific requirements of the synthesis, such as the desired yield, purity, and cost-effectiveness .Chemical Reactions Analysis
The compound can undergo various chemical reactions, depending on the conditions and reagents used. These reactions can lead to the formation of new compounds, or they can modify the existing structure of the compound .Scientific Research Applications
Kinase Inhibitor Development
The benzoxazepine core, present in several kinase inhibitors including mTOR inhibitors, exemplifies the compound's relevance in drug development. A study outlined the scalable synthesis of a kinase inhibitor with a tetrahydrobenzo[f][1,4]oxazepine core, highlighting the compound's significance in creating potent and selective inhibitors for therapeutic purposes (Naganathan et al., 2015).
Novel Heterocyclic Compound Synthesis
Research has demonstrated the utility of benzoxazepine derivatives in synthesizing novel heterocyclic compounds. One study reported on the novel one-pot multicomponent syntheses of tetrahydrobenzo[b][1,4]oxazepine derivatives, showcasing the compound's versatility in chemical synthesis and potential for generating bioactive molecules (Shaabani et al., 2010).
Biological Screening and Molecular Docking
Benzoxazepine derivatives have also been investigated for their biological activities, including enzyme inhibition and antibacterial properties. A study synthesized a series of ethylated sulfonamides with a benzodioxane moiety and evaluated them for their enzyme inhibitory and antibacterial activities. The compounds showed promise as inhibitors of lipoxygenase and potential antibacterial agents, illustrating the therapeutic potential of benzoxazepine-related compounds (Irshad et al., 2016).
Spectroscopic and X-ray Diffraction Studies
Benzoxazepine derivatives have been subject to detailed structural analysis, including spectroscopic and X-ray diffraction studies, to better understand their chemical properties and potential applications. A study focused on benzimidazole-tethered oxazepine heterocyclic hybrids, providing insights into their molecular structure and potential for nonlinear optical (NLO) applications, which are crucial for developing materials with specific electronic and photonic properties (Almansour et al., 2016).
Future Directions
properties
IUPAC Name |
2-(2,6-dioxopiperidin-1-yl)-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O6S/c1-19-7-9-26-14-6-5-12(11-13(14)17(19)23)18-27(24,25)10-8-20-15(21)3-2-4-16(20)22/h5-6,11,18H,2-4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDCCXMBGRGZPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)CCN3C(=O)CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-dioxopiperidin-1-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)ethanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Fluoro-1-(3-fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2638960.png)

![Prop-2-enyl 1,3,7-trimethyl-2,4-dioxo-5-(4-propan-2-ylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2638962.png)




![3-Amino-6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2638972.png)
![1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2638974.png)
![N-Ethyl-N-[2-oxo-2-(5-pyridin-4-yl-3,6-dihydro-2H-pyridin-1-yl)ethyl]prop-2-enamide](/img/structure/B2638975.png)
